Cyclohexyl vinyl ether
Overview
Description
It is a colorless to yellow liquid with a sweetish odor and is soluble in water and many organic solvents . This compound is used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Cyclohexyl vinyl ether, also known as (Vinyloxy)cyclohexane, primarily targets electron-deficient monomers such as vinyl chlorides, maleic anhydride, and TFCE . These targets play a crucial role in the formation of alternating copolymers via charge transfer-complex polymerization .
Mode of Action
The interaction of this compound with its targets involves a process known as charge transfer-complex polymerization . In this process, an acid is dissociated and protonates the vinyl ether, yielding a carbocation . This carbocation then starts to propagate .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of alternating copolymers . The resulting changes include improved solubility and flexibility of the polymers . These changes have downstream effects on the properties of the final products, including their durability and resistance to corrosion .
Pharmacokinetics
It is known that the compound is soluble in water and many organic solvents , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the production of vinyl chloride polymers and the contribution of solubility, adhesion, and crosslinking to fluoropolymer resins . This results in the formation of a highly durable coating .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the polymerization process is carried out in hexanes/CH3Cl solvent mixtures at –80 °C . .
Biochemical Analysis
Biochemical Properties
Cyclohexyl vinyl ether forms alternating copolymers via charge transfer-complex polymerization with electron-deficient monomers, such as vinyl chlorides, maleic anhydride, TFCE, resulting in improved solubility and flexibility . This suggests that this compound can interact with these molecules in biochemical reactions.
Molecular Mechanism
In principle, an acid is dissociated and protonates the vinyl ether yielding a carbocation . This carbocation starts to propagate . This suggests that this compound may interact with acids in biochemical reactions, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Its stability and potential long-term effects on cellular function could be inferred from its use in polymerization reactions .
Metabolic Pathways
Given its role in polymerization, it may interact with enzymes or cofactors involved in these processes .
Transport and Distribution
Its solubility in water and many organic solvents suggests that it could be distributed widely within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl vinyl ether can be synthesized through the reaction of cyclohexanol with acetylene in the presence of a potassium hydroxide (KOH) solution. The reaction is carried out in a synthesis tower at temperatures ranging from 150 to 180°C and pressures between 0.18 to 0.45 MPa. The cyclohexanol and KOH solution are sprayed from the top of the tower, while the acetylene gas is introduced from the bottom, allowing for a counter-current reaction .
Industrial Production Methods
The industrial production of this compound follows a similar process to the synthetic route described above. The reaction conditions are optimized to ensure high yield and purity of the product. The unreacted gases and the product are separated through condensation, and the KOH solution is recycled for further use .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl vinyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxidation products.
Reduction: Reduction reactions can convert it into cyclohexanol.
Substitution: It can undergo substitution reactions where the vinyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions
Major Products
Oxidation: Cyclohexanone and other ketones.
Reduction: Cyclohexanol.
Substitution: Products vary based on the substituent introduced
Scientific Research Applications
Cyclohexyl vinyl ether has several applications in scientific research and industry:
Chemistry: Used as an intermediate in organic synthesis and polymerization reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of resins, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl methyl ether
- Cyclohexyl ethyl ether
- Cyclohexyl propyl ether
Uniqueness
Cyclohexyl vinyl ether is unique due to its vinyl group, which provides reactivity and versatility in chemical reactions. This makes it more suitable for specific applications compared to other cyclohexyl ethers .
Properties
IUPAC Name |
ethenoxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIYPVFBQRUBDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31976-09-7 | |
Record name | Poly(cyclohexyl vinyl ether) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31976-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1074339 | |
Record name | (Ethenyloxy)-cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2182-55-0 | |
Record name | Cyclohexyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2182-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Vinyloxy)cyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2182-55-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75856 | |
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Record name | Cyclohexane, (ethenyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Ethenyloxy)-cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (vinyloxy)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (VINYLOXY)CYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G76WFY9VJP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Cyclohexyl vinyl ether (CHVE) has the molecular formula C8H14O and a molecular weight of 126.20 g/mol. Structurally, it consists of a cyclohexyl ring attached to a vinyloxy group (-OCH=CH2).
A: The vinyl ether group in CHVE makes it highly reactive in cationic polymerization. [] The cyclohexyl ring introduces steric hindrance, influencing the polymerization kinetics and properties of the resulting polymers. For instance, the glass transition temperature (Tg) of poly(this compound) is significantly higher than that of poly(alkyl vinyl ether)s, making it suitable for applications requiring rigidity. []
A: "Living" polymerization of CHVE allows for precise control over molecular weight and polymer architecture. Researchers have achieved this by using specific initiating systems, such as hydrogen iodide (HI) in the presence of ammonium salts like tetrabutylammonium iodide (NBu4I). [, ] The presence of the salt stabilizes the reactive chain ends, preventing unwanted side reactions and enabling the synthesis of well-defined polymers with narrow molecular weight distributions (Mw/Mn < 1.2). [] This control is crucial for applications requiring tailored polymer properties.
A: Ammonium salts like NBu4I act as common ion salts in the polymerization of CHVE initiated by HI. [] They suppress the dissociation of the propagating species into free ions, favoring propagation via ion pairs. This results in a significant reduction in polymerization rate and a transition to a living polymerization mechanism, allowing for better control over the polymerization process. []
A: Yes, CHVE can be copolymerized with other vinyl monomers, including chlorotrifluoroethylene (CTFE) [] and isobutylene. [] Copolymerization with CTFE, an acceptor monomer, yields alternating copolymers due to the significant difference in polarity between the monomers. [] Block copolymers of CHVE and isobutylene have been synthesized via living cationic sequential copolymerization. [] These copolymers combine the properties of both monomers, allowing for the development of materials with tailored properties. For example, incorporating CHVE into polyisobutylene-based materials can enhance their rigidity and thermal stability. []
A: Various techniques are used to characterize CHVE-based polymers. Solid-state 13C{1H} and 29Si{1H} CP MAS NMR spectroscopy helps determine the structure of poly(vinyl ether) generated within the channels of MCM-41, depending on the initiation mechanism. [] Size exclusion chromatography (SEC) is commonly employed to determine molecular weight and molecular weight distribution. Additionally, techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties of the polymers.
A: Polymerization of CHVE within the confined spaces of MCM-41 channels leads to the formation of unique host-guest hybrid materials. [] The structure of the resulting polymer is influenced by the initiation mechanism and the confinement itself. This technique opens avenues for creating materials with distinct properties compared to those obtained from bulk polymerization.
A: Research indicates potential applications of CHVE beyond traditional polymer materials. For example, P(CHVE-stat-VA)-b-PIB-b-P(CHVE-stat-VA) triblock copolymers, synthesized from CHVE, t-butyl vinyl ether, and isobutylene, show promise as coatings for drug delivery from coronary stents. [] This highlights the versatility of CHVE as a building block for advanced materials.
A: While the provided research papers do not extensively cover the environmental impact of CHVE and its derivatives, it is crucial to consider potential ecotoxicological effects. Further research is needed to assess its biodegradability and develop sustainable practices for its use and disposal. This includes exploring alternative monomers and developing efficient recycling and waste management strategies. [, ]
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